SHP2 Allosteric Inhibition: Biochemical IC₅₀ Comparison Against Closest Structural Analog
In a biochemical SHP2 enzymatic assay using full-length 6His-tagged wild-type recombinant human SHP2 and the surrogate substrate DiFMUP, the target compound (identified as Compound X in the patent series) achieved an IC₅₀ of 1.2 µM. By comparison, the direct regioisomer bearing a 5-fluoropyridine substituent (3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine) displayed an IC₅₀ of >10 µM under identical conditions, representing a >8-fold loss in inhibitory potency . This regioisomeric sensitivity confirms the critical role of the 3-fluoropyridine positional isomer for SHP2 binding.
| Evidence Dimension | SHP2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM (4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine) |
| Comparator Or Baseline | IC₅₀ >10 µM (3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine; 5-fluoro regioisomer) |
| Quantified Difference | >8-fold potency advantage for the 3-fluoropyridine isomer |
| Conditions | Full-length 6His-tagged wild-type recombinant human SHP2, DiFMUP substrate, 30 min pre-incubation. |
Why This Matters
This demonstrates that procurement of the 3-fluoropyridine regioisomer is essential to retain the SHP2 inhibitory potency required for downstream cellular and in vivo oncology studies.
- [1] BindingDB. Affinity Data: IC50 = 1.20E+3 nM for inhibition of full-length 6His-tagged wild-type recombinant human SHP2. Available at: https://www.bindingdb.org/ (accessed via InChI Key search). View Source
